molecular formula C16H19N3O2S2 B4579491 N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide

N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B4579491
M. Wt: 349.5 g/mol
InChI Key: ZKWQRCAFHGQMQO-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a benzothiophene moiety, and several methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the benzothiophene moiety, and the addition of the methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzothiophene-containing molecules. Examples include:

  • 2-(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
  • 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one

Uniqueness

N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N,N,4-trimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-9-13(15(21)19(2)3)23-16(17-9)18-14(20)12-8-10-6-4-5-7-11(10)22-12/h8H,4-7H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQRCAFHGQMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=C(S2)CCCC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 6
N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide

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